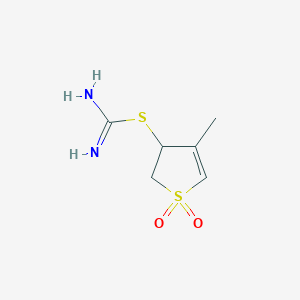![molecular formula C20H17NO5 B273945 2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate, also known as MOOM, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
作用機序
The mechanism of action of 2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in cell growth and proliferation. In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In bacteria and fungi, this compound has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the activation of various signaling pathways. In bacteria and fungi, this compound has been shown to disrupt cell wall synthesis and metabolism, leading to cell death. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate has several advantages for use in lab experiments, including its potent activity against cancer cells and bacteria/fungi, as well as its anti-inflammatory effects. However, this compound also has several limitations, including its potential toxicity and lack of specificity for certain cell types.
将来の方向性
There are several future directions for research on 2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate, including the development of more specific and potent analogs, the study of its potential use in combination with other drugs for cancer treatment, and the investigation of its mechanism of action in more detail. Additionally, this compound could be studied for its potential use in other scientific research areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in various scientific research areas and has the potential to be developed into a useful drug for various diseases.
合成法
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrobenzaldehyde with 4-methylphenylhydrazine to form 2-methoxy-5-(4-methylphenyl)-N'-phenylhydrazinecarboximidamide. This intermediate is then reacted with ethyl 2-bromoacetate to form this compound.
科学的研究の応用
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate has been studied for its potential use in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In antimicrobial activity, this compound has been found to exhibit potent antibacterial and antifungal activity against various strains of bacteria and fungi. In anti-inflammatory effects, this compound has been shown to reduce inflammation in animal models of inflammation.
特性
分子式 |
C20H17NO5 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
[2-methoxy-5-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-7-15(8-5-12)19-21-16(20(23)26-19)10-14-6-9-17(24-3)18(11-14)25-13(2)22/h4-11H,1-3H3/b16-10+ |
InChIキー |
MHBXCUCGGDWEQB-MHWRWJLKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC)OC(=O)C)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)OC(=O)C)C(=O)O2 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)OC(=O)C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)


![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)